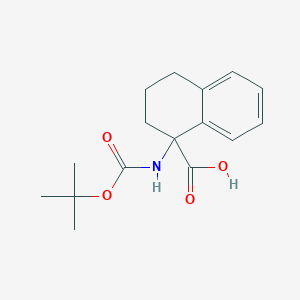

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” is a compound that involves the Boc (tert-butyl carbamate) protective group . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases . It is used in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis

Boc-protected amines and amino acids are highly reactive with nucleophiles, producing only carbon dioxide as a by-product . This feature has highlighted their usefulness in creating amide bonds . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Applications De Recherche Scientifique

1. Aqueous Microwave-Assisted Solid-Phase Synthesis

- Summary of Application : This method involves the use of Boc-amino acid nanoparticles for water-based microwave-assisted solid-phase synthesis . It’s an organic solvent-free, environmentally friendly method for peptide synthesis .

- Methods of Application : The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method was used to synthesize Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and a difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH .

- Results or Outcomes : The method was successful in synthesizing the mentioned peptides using a water-based protocol with Boc-amino acid nanoparticles .

2. Dual Protection of Amino Functions

- Summary of Application : This application involves the dual protection of amino functions using Boc-groups . It’s used in the synthesis of multifunctional targets where amino functions often occur .

- Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results or Outcomes : The review highlights cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

3. BOC Protection of Amines

- Summary of Application : This is a simple and green protocol for a catalyst and solvent-free BOC protection of amines . It’s highly efficient, eco-friendly, chemoselective, with excellent yields and easy product isolation .

- Methods of Application : The details of the method are not provided in the source .

- Results or Outcomes : The methodology is reported to be highly efficient and eco-friendly .

4. N-tert-butyloxycarbonylation of Amines

- Summary of Application : This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : The process is conducted in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : The method is reported to be highly efficient and eco-friendly .

5. BOC Protection of Amino Groups

- Summary of Application : This application involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Methods of Application : Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

- Results or Outcomes : The Boc group is stable and allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

6. N-tert-butyloxycarbonylation of Amines

- Summary of Application : This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : The process is conducted in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : The method is reported to be highly efficient and eco-friendly .

7. Protection of Amino Groups

- Summary of Application : This application involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

- Methods of Application : Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

- Results or Outcomes : The Boc group allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

The use of Boc-protected amines and amino acids continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and eco-friendly methods for Boc-protection .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)10-6-8-11-7-4-5-9-12(11)16/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQUKSKLXESDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)